N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide
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Overview
Description
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is a compound that belongs to the class of heterocyclic compounds, specifically thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide typically involves the condensation of thiophene derivatives with hydrazine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s thiophene ring and hydrazine moiety play crucial roles in its activity, allowing it to interact with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma
Uniqueness
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is unique due to its specific hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O2S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C7H9N3O2S/c1-5(11)9-7-6(2-3-13-7)4-8-10-12/h2-4,10,12H,1H3,(H,9,11)/b8-4+ |
InChI Key |
URSSMCLGYHUPJB-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=CS1)/C=N/NO |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C=NNO |
Origin of Product |
United States |
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